molecular formula C6H9NO2S B2736227 (2-Ethoxy-1,3-thiazol-5-yl)methanol CAS No. 937648-96-9

(2-Ethoxy-1,3-thiazol-5-yl)methanol

Cat. No. B2736227
M. Wt: 159.2
InChI Key: FDGAQIGCOKUYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethoxy-1,3-thiazol-5-yl)methanol” is a chemical compound that belongs to the group of azole heterocycles . It is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The compound has a molecular weight of 159.1999969482422 .


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-1,3-thiazol-5-yl)methanol” is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The InChI key for this compound is FDGAQIGCOKUYBM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethoxy-1,3-thiazol-5-yl)methanol” are not extensively detailed in the retrieved sources. The compound has a molecular weight of 159.1999969482422 .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Oxidation of Alcohols and Hydrocarbons : A study by Ghorbanloo & Alamooti (2017) discusses the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y as a catalyst. This catalyst showed effectiveness in the oxidation of primary alcohols and hydrocarbons like ethylbenzene and toluene.
  • Methanol Conversion to Hydrocarbons : Research by Hutchings, Watson, & Willock (1999) investigates the conversion of methanol to hydrocarbons using zeolite catalysts. The study proposes a mechanism involving the formation of an initial carbon-carbon bond.

Material Science

  • Electroluminescent Device Properties : A study by Roh et al. (2009) looks into Zn(II)-chelated complexes based on benzothiazole derivatives for producing white-light emission. The properties of these compounds change with the solvent, including methanol.
  • Photophysical Properties : Research by Kuziv, Dubey, & Dubey (2020) focuses on UV-light excitable [3-(thiazol-2-yl)]coumarin derivatives for fluorescent labeling of biomolecules. These compounds exhibit bright blue fluorescence and are studied in different solvents, including methanol.

Biochemistry and Medicine

  • Antimicrobial and Antitumor Activity : Hasanen et al. (2014) Hasanen, El‐Deen, El-desoky, & Abdalla (2014) discuss the synthesis of nitrogen heterocycles, including thiazole derivatives, and their evaluation for antimicrobial and anticancer activities.

properties

IUPAC Name

(2-ethoxy-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAQIGCOKUYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-1,3-thiazol-5-yl)methanol

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